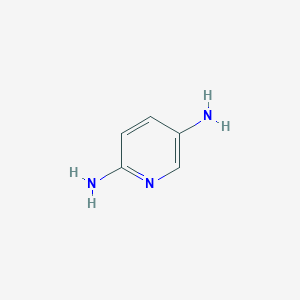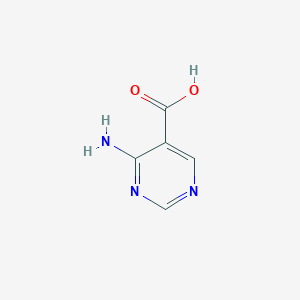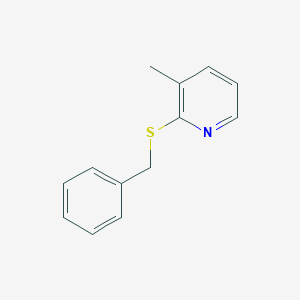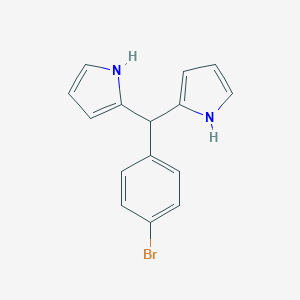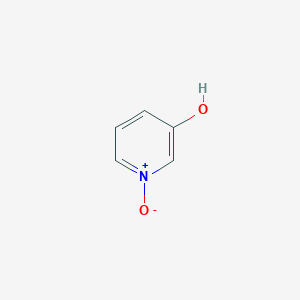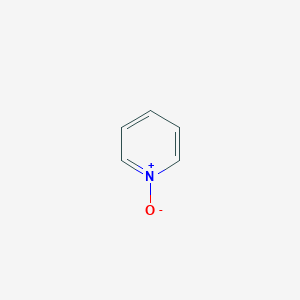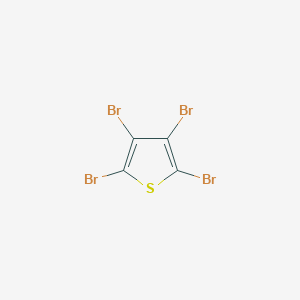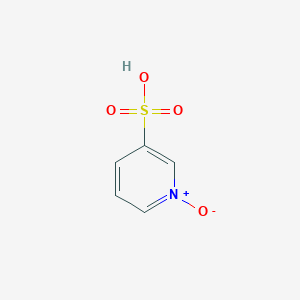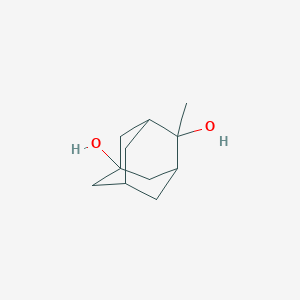
4-Methyladamantane-1,4-diol
Overview
Description
4-Methyladamantane-1,4-diol is an organic compound with the chemical formula C11H18O2. It is a derivative of adamantane, a hydrocarbon known for its diamond-like structure. This compound is characterized by the presence of a methyl group and two hydroxyl groups attached to the adamantane core, making it a diol. It is a colorless, transparent liquid with low volatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyladamantane-1,4-diol typically involves the functionalization of adamantane derivatives. One common method is the reduction of 4-methyladamantane-1,4-dione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding diketone under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Methyladamantane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 4-Methyladamantane-1,4-dione or 4-methyladamantane-1,4-dicarboxylic acid.
Reduction: 4-Methyladamantane.
Substitution: 4-Methyladamantane-1,4-dichloride.
Scientific Research Applications
4-Methyladamantane-1,4-diol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex adamantane derivatives. Its unique structure makes it valuable in the study of molecular geometry and reactivity.
Biology: The compound is investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Derivatives of this compound are explored for their potential use in drug development, particularly in the design of antiviral agents.
Industry: It is used in the production of high-performance polymers and materials due to its thermal stability and rigidity
Mechanism of Action
The mechanism of action of 4-Methyladamantane-1,4-diol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with biological molecules, while the hydrophobic adamantane core can interact with lipid membranes. These interactions can influence the compound’s biological activity and its ability to penetrate cell membranes .
Comparison with Similar Compounds
Adamantane: The parent hydrocarbon of 4-Methyladamantane-1,4-diol, known for its diamond-like structure.
1,3-Dihydroxyadamantane: Another diol derivative of adamantane with hydroxyl groups at different positions.
4-Methyladamantane-1,4-dione: The diketone precursor used in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of both a methyl group and two hydroxyl groups on the adamantane core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
4-methyladamantane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10(12)8-2-7-3-9(10)6-11(13,4-7)5-8/h7-9,12-13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZUAKQPIUGQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3CC1CC(C3)(C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602592 | |
| Record name | 4-Methyltricyclo[3.3.1.1~3,7~]decane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165963-57-5 | |
| Record name | 4-Methyltricyclo[3.3.1.13,7]decane-1,4-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165963-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyltricyclo[3.3.1.1~3,7~]decane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


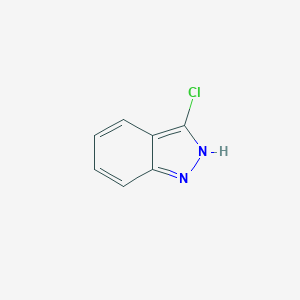
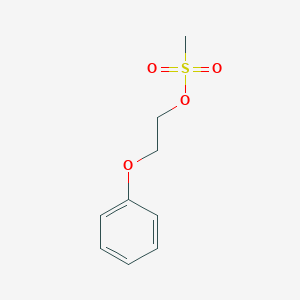
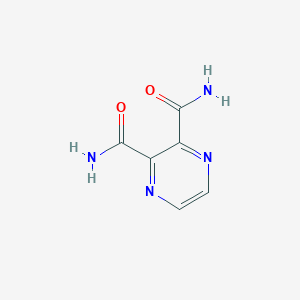
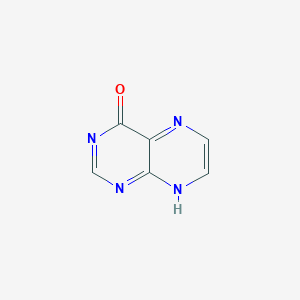
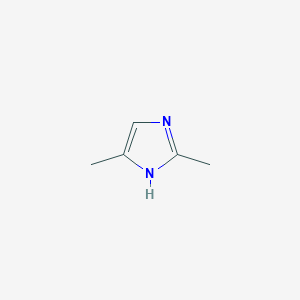
![6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol](/img/structure/B189466.png)
